Pazopanib hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).
Aplicaciones Científicas De Investigación
Application in Advanced Renal Cell Carcinoma and Soft Tissue Sarcoma Treatment
- Scientific Field : Oncology
- Summary of the Application : Pazopanib hydrochloride (PZH) is a tyrosine kinase inhibitor (TKI) indicated for the targeted treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma . RCC is one of the most common malignant tumors occurring in the kidney and ranks within the top 10 for male and female cancer diagnoses .
- Results or Outcomes : The effectiveness of Pazopanib hydrochloride in treating RCC and soft tissue sarcoma has been clinically proven, making it a valuable tool in the field of oncology .
Application in Enhancing Solubility and Dissolution
- Scientific Field : Pharmaceutical Sciences
- Summary of the Application : A study aimed to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of Pazopanib hydrochloride (PZH) .
- Methods of Application or Experimental Procedures : In the solubility test, PZH showed a highly pH-dependent solubility and was solubilized at 70 °C in the order Kollisolv PG (5.38%, w/w) > Kolliphor RH40 (0.49%) > Capmul MCM C10 (0.21%) and Capmul MCM C8 (0.19%), selected as the solubilizer, the surfactant, and the oils, respectively .
- Results or Outcomes : The optimized FCS prepared with the selected formulation (Kolliphor RH40/Capmul MCM C10/Kollisolv PG) showed a consistently complete and high dissolution rate (>95% at 120 min) at four different pHs with 1% polysorbate 80, whereas the raw PZH and Kollisolv PG solution showed a pH-dependent poor dissolution rate (about 40% at 120 min), specifically at pH 6.8 with 1% polysorbate 80 .
Application in the Treatment of Drug-Induced Hypertension
- Scientific Field : Cardiology
- Summary of the Application : Pazopanib hydrochloride, as a tyrosine kinase inhibitor (TKI), has been associated with drug-induced hypertension . This is a common side effect of TKIs, which are often used in the treatment of various cancers .
- Methods of Application or Experimental Procedures : The treatment of drug-induced hypertension involves monitoring the patient’s blood pressure regularly and adjusting the dosage of Pazopanib hydrochloride or adding antihypertensive medications as needed .
- Results or Outcomes : While the exact mechanism of TKI-induced hypertension is not fully understood, it is believed that vascular stiffness could contribute to this condition .
Application in Long-Term Response to Cancer Treatment
- Scientific Field : Oncology
- Summary of the Application : A post hoc exploratory analysis identified and described the clinical characteristics of patients who exhibited a long-term response to pazopanib .
- Methods of Application or Experimental Procedures : The study involved patients with complete response (CR) / partial response (PR) or progression-free survival (PFS) ≥10 and ≥18 months .
- Results or Outcomes : The study showed PFS ≥10 months in 31.4% of patients and PFS ≥18 months in 14.2% of patients, and a shorter time to response with pazopanib compared with sunitinib (11.9 vs 17.4 weeks) .
Application in the Treatment of Thyroid Cancer
- Scientific Field : Oncology
- Summary of the Application : Pazopanib has been used in the treatment of thyroid cancer . It is a tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis .
- Methods of Application or Experimental Procedures : The drug is administered orally. The dosage and treatment duration depend on the patient’s condition and the physician’s discretion .
- Results or Outcomes : In a study, pazopanib showed effectiveness in treating thyroid cancer, with a shorter time to response compared with sunitinib (11.9 vs 17.4 weeks) .
Application in Enhancing Drug Solubility and Dissolution
- Scientific Field : Pharmaceutical Sciences
- Summary of the Application : A study aimed to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of Pazopanib hydrochloride (PZH) .
- Methods of Application or Experimental Procedures : In the solubility test, PZH showed a highly pH-dependent solubility and was solubilized at 70 °C in the order Kollisolv PG (5.38%, w/w) > Kolliphor RH40 (0.49%) > Capmul MCM C10 (0.21%) and Capmul MCM C8 (0.19%), selected as the solubilizer, the surfactant, and the oils, respectively .
- Results or Outcomes : The optimized FCS prepared with the selected formulation (Kolliphor RH40/Capmul MCM C10/Kollisolv PG) showed a consistently complete and high dissolution rate (>95% at 120 min) at four different pHs with 1% polysorbate 80, whereas the raw PZH and Kollisolv PG solution showed a pH-dependent poor dissolution rate (about 40% at 120 min), specifically at pH 6.8 with 1% polysorbate 80 .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazopanib hydrochloride | |
CAS RN |
635702-64-6 | |
Record name | Pazopanib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazopanib hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZOPANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.